PLPGH - 14520-50-4

PLPGH

Catalog Number: EVT-1187697
CAS Number: 14520-50-4
Molecular Formula: C13H19N4O8P
Molecular Weight: 390.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyridoxal phosphate-γ-glutamyl hydrazone is derived from the reaction between pyridoxal phosphate and γ-glutamyl hydrazine. It is classified as a thiosemicarbazone derivative, which indicates its structural relationship to thiosemicarbazones that are often involved in biological activities and therapeutic applications. The compound's chemical identifier is 14520-50-4, and it can be found in various chemical databases such as the European Bioinformatics Institute's ChEBI database .

Synthesis Analysis

The synthesis of pyridoxal phosphate-γ-glutamyl hydrazone typically involves the condensation reaction between pyridoxal phosphate and γ-glutamyl hydrazine. The general procedure can be summarized as follows:

  1. Reagents: Pyridoxal phosphate and γ-glutamyl hydrazine are used as primary reactants.
  2. Solvent: The reaction is usually carried out in an aqueous or organic solvent that facilitates the formation of the hydrazone linkage.
  3. Temperature: The reaction temperature may vary but is often conducted at room temperature or slightly elevated temperatures to enhance the reaction rate.
  4. Time: The typical duration for the reaction can range from several hours to overnight, depending on the specific conditions employed.
  5. Purification: After completion, the product is purified using techniques such as recrystallization or chromatography to isolate pyridoxal phosphate-γ-glutamyl hydrazone from unreacted starting materials.

This synthesis method highlights the importance of controlling reaction conditions to achieve optimal yields and purity.

Molecular Structure Analysis

Pyridoxal phosphate-γ-glutamyl hydrazone features a complex molecular structure that can be analyzed through various spectroscopic techniques:

  • Molecular Formula: C12_{12}H16_{16}N4_{4}O5_{5}P
  • Molecular Weight: Approximately 320.25 g/mol
  • Functional Groups: The molecule contains a pyridine ring characteristic of pyridoxal phosphate, along with a hydrazone linkage (-C=N-NH2_2) derived from γ-glutamyl hydrazine.

The structural analysis often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Pyridoxal phosphate-γ-glutamyl hydrazone participates in several chemical reactions primarily related to its role as an enzyme inhibitor:

  1. Enzyme Inhibition: It acts as an inhibitor of glutamic acid decarboxylase, which catalyzes the conversion of glutamic acid to gamma-aminobutyric acid. This inhibition leads to decreased levels of gamma-aminobutyric acid in neuronal tissues .
  2. Hydrolysis Reactions: Under certain conditions, pyridoxal phosphate-γ-glutamyl hydrazone can undergo hydrolysis, breaking down into its constituent parts—pyridoxal phosphate and γ-glutamyl hydrazine—especially in aqueous environments.
  3. Reactivity with Nucleophiles: The carbon-nitrogen double bond in the hydrazone linkage can react with various nucleophiles, leading to further derivatization or modification of the compound.

These reactions underscore its potential biological implications and therapeutic applications.

Mechanism of Action

The mechanism by which pyridoxal phosphate-γ-glutamyl hydrazone exerts its effects primarily involves:

  1. Inhibition of Glutamic Acid Decarboxylase: By binding to this enzyme, pyridoxal phosphate-γ-glutamyl hydrazone prevents it from converting glutamic acid into gamma-aminobutyric acid, thereby disrupting normal neurotransmitter balance .
  2. Impact on Neurotransmitter Levels: Reduced gamma-aminobutyric acid levels can lead to excitatory neurotransmission dominance, which may contribute to neurodegenerative processes or epilepsy under certain conditions .

This mechanism highlights its relevance in neurological studies and potential therapeutic interventions.

Physical and Chemical Properties Analysis

Pyridoxal phosphate-γ-glutamyl hydrazone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol; solubility may vary based on pH.
  • Stability: Generally stable under normal laboratory conditions but may degrade upon prolonged exposure to light or extreme pH levels.

These properties are crucial for its handling in laboratory settings and potential applications in pharmaceutical formulations.

Applications

Pyridoxal phosphate-γ-glutamyl hydrazone has several scientific applications:

  1. Neuroscience Research: Used extensively in studies investigating neurotransmitter dynamics and brain function due to its role as an inhibitor of glutamic acid decarboxylase.
  2. Pharmacological Studies: Investigated for potential therapeutic effects in conditions characterized by altered gamma-aminobutyric acid levels, such as epilepsy and anxiety disorders .
  3. Biochemical Assays: Employed as a reagent in assays aimed at measuring enzyme activity related to amino acid metabolism.

These applications underscore its significance in both basic research and potential clinical settings.

Introduction to PLPGH: Biochemical and Neurological Context

Biochemical Structure and Synthesis of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone

The structural complexity of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone arises from its dual-component architecture, combining modified vitamin B6 and amino acid moieties:

  • Pyridoxal Phosphate Component: The molecule preserves the core pyridoxine ring structure with key functional modifications: a formyl group at position 4, hydroxyl group at position 3, and methyl group at position 2. The 5'-phosphate group remains essential for molecular recognition by target enzymes [1] [8].
  • Gamma-Glutamyl Hydrazone Linkage: The gamma-carboxyl group of glutamate forms a hydrazone bond (R1R2C=NNH2) with the formyl group of pyridoxal phosphate, creating an extended conjugate system. This linkage occurs specifically at the gamma position rather than the alpha position, distinguishing it from typical glutamate derivatives [10].

Table 1: Structural Characteristics of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone

Structural FeatureChemical AttributesBiological Significance
Pyridine Ring SystemMethyl-substituted at C2, hydroxylated at C3Maintains vitamin B6 recognition elements
Aldehyde FunctionalityAt C4 positionForms hydrazone bond with glutamate
Phosphate GroupAt 5'-positionCritical for enzyme binding affinity
Glutamate MoietyGamma-linked hydrazoneMimics natural substrate geometry
Stereochemistry(S)-configuration at glutamate alpha-carbonEnantioselective enzyme recognition

The molecular conformation exhibits significant stereoelectronic constraints. Nuclear magnetic resonance analysis confirms an (E)-configuration about the hydrazone double bond [1], while the glutamate residue maintains its (S)-stereochemistry. This specific configuration creates a pseudo-bidentate ligand capable of occupying both the cofactor and substrate binding pockets of target enzymes. The SMILES notation (CC1=NC=C(C(=C1O)/C=N/NC(=O)CCC@@HN)COP(=O)(O)O) precisely encodes this stereochemical arrangement, highlighting the critical E-configuration at the hydrazone bond and (S)-configuration at the glutamate chiral center [1]. The three-dimensional structure facilitates specific molecular interactions with glutamate decarboxylase isoforms, particularly through the phosphate group's ionic interactions with conserved arginine residues in the enzyme's active site [2] [8].

Synthesis of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone typically proceeds through condensation reactions between pyridoxal phosphate and gamma-glutamyl hydrazide under controlled pH conditions. The reaction exploits the nucleophilicity of the hydrazide nitrogen attacking the electrophilic carbonyl carbon of pyridoxal phosphate, followed by dehydration to form the hydrazone linkage. Purification requires ion-exchange chromatography to separate the zwitterionic product from reaction byproducts, yielding a compound with characteristic UV-Vis absorption maxima between 320-360 nm, consistent with extended conjugation in the hydrazone system [10].

Role of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone in Glutamate Decarboxylase Inhibition

Mechanism of Action on Glutamate Decarboxylase 65 and Glutamate Decarboxylase 67 Isoforms

Pyridoxal Phosphate Gamma-Glutamyl Hydrazone demonstrates isoform-selective inhibition of glutamate decarboxylase, with particular potency against the glutamate decarboxylase 65 isoform. The differential effects arise from structural and functional distinctions between these enzyme variants:

  • Glutamate Decarboxylase 65: This isoform features a higher affinity for the apoenzyme-cofactor interaction but lower affinity for glutamate substrate compared to glutamate decarboxylase 67. Pyridoxal Phosphate Gamma-Glutamyl Hydrazone exploits the dynamic cofactor binding characteristics, displacing pyridoxal-5'-phosphate through competitive inhibition at the cofactor site with half-maximal inhibitory concentration (IC50) values in the low micromolar range [3] [6]. The molecule's glutamate moiety further enables interaction with the substrate binding pocket, creating dual-point attachment that enhances inhibitory potency.

  • Glutamate Decarboxylase 67: While also susceptible to inhibition, this constitutively active isoform shows reduced sensitivity to Pyridoxal Phosphate Gamma-Glutamyl Hydrazone. The structural basis for differential sensitivity lies in the N-terminal domain of glutamate decarboxylase 65, which adopts distinct conformational states during cofactor binding and release cycles. Kinetic analyses reveal non-competitive inhibition patterns against glutamate for this isoform, suggesting allosteric modulation beyond direct cofactor displacement [4].

Enzymological studies demonstrate that Pyridoxal Phosphate Gamma-Glutamyl Hydrazone functions as a transition state analog, mimicking the carbanionic intermediate formed during glutamate decarboxylation. X-ray crystallographic evidence would predict its phosphate group coordinating with arginine residues in the cofactor binding pocket while the extended hydrazone structure positions the glutamate backbone similarly to the substrate's expected conformation prior to decarboxylation [2] [8]. This molecular mimicry effectively halts the catalytic cycle by preventing the quinonoid intermediate formation essential for decarboxylation.

Interaction with Pyridoxal-5’-Phosphate Cofactor Dynamics

The inhibitory efficacy of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone fundamentally relies on disrupting pyridoxal-5'-phosphate cofactor dynamics through three primary mechanisms:

  • Competitive Displacement: Pyridoxal Phosphate Gamma-Glutamyl Hydrazone exhibits 15-20 times greater affinity for the apoenzyme form of glutamate decarboxylase than native pyridoxal-5'-phosphate, effectively outcompeting the cofactor during binding equilibrium [3]. This displacement prevents formation of the catalytically essential internal aldimine between pyridoxal-5'-phosphate and lysine residue 396 in glutamate decarboxylase.

  • Cofactor Quenching: In solution-phase studies, Pyridoxal Phosphate Gamma-Glutamyl Hydrazone forms stable complexes with free pyridoxal-5'-phosphate, reducing the available cofactor pool for enzymatic activation. Spectrophotometric analyses demonstrate formation constants (Kf) exceeding 106 M-1 for these solution complexes, effectively sequestering cofactor molecules [6].

  • Ternary Complex Formation: Rather than simple competitive inhibition, kinetic evidence supports formation of abortive ternary complexes where both Pyridoxal Phosphate Gamma-Glutamyl Hydrazone and pyridoxal-5'-phosphate simultaneously bind to distinct sites on glutamate decarboxylase. This unusual binding mode creates a dead-end complex that further diminishes enzymatic activity beyond what would be expected from pure competition models [4].

Table 2: Pyridoxal Phosphate Gamma-Glutamyl Hydrazone Effects on Glutamate Decarboxylase-Pyridoxal-5'-Phosphate Interactions

Inhibition MechanismKinetic ParametersStructural Basis
Cofactor DisplacementKi = 0.8 μM (glutamate decarboxylase 65)Higher binding affinity than pyridoxal-5'-phosphate
Schiff Base Prevention>95% reduction at 10 μMBlocks lysine-pyridoxal-5'-phosphate aldimine
Ternary Complex FormationKd = 2.4 μMSimultaneous binding at cofactor and substrate sites
Cofactor SequestrationKf = 3.2 × 106 M-1Solution-phase complex with free pyridoxal-5'-phosphate

The inhibitory action exhibits pronounced pH dependence, with maximum efficacy between pH 6.8-7.2 – precisely the physiological pH optimum for glutamate decarboxylase activity. This pH profile corresponds to ionization states of key residues in the active site, particularly the pyridine nitrogen of the cofactor analog and histidine residues involved in proton transfer during catalysis. Restoration of enzyme activity occurs upon supplementation with excess pyridoxal-5'-phosphate, confirming the reversibility of inhibition and its fundamental dependence on cofactor competition rather than permanent enzyme modification [3] [6].

Neurochemical Implications of Gamma-Aminobutyric Acid Synthesis Disruption

The inhibition of glutamate decarboxylase by Pyridoxal Phosphate Gamma-Glutamyl Hydrazone triggers profound neurochemical disturbances centered on gamma-aminobutyric acid deficiency and consequent excitatory-inhibitory imbalance:

  • Regional Gamma-Aminobutyric Acid Depletion: Microdialysis studies in rodent models demonstrate 40-75% reductions in extracellular gamma-aminobutyric acid concentrations in hippocampus, cortex, and striatum within 30 minutes of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone administration [6]. This depletion occurs disproportionately across brain regions, with limbic structures showing greatest vulnerability. The reduction exceeds the 25-40% threshold considered critical for maintaining inhibitory tone, precipitating hyperexcitability.

  • Excitatory-Inhibitory Imbalance: Gamma-aminobutyric acid depletion creates a shift toward glutamatergic predominance, quantified by increased glutamate:gamma-aminobutyric acid ratios in synaptic compartments. This imbalance lowers seizure thresholds and promotes synchronized neuronal firing. Electroencephalography recordings reveal progression from isolated spikes to polyspike-wave complexes coinciding with the nadir of gamma-aminobutyric acid concentrations [3] [6].

  • Age-Dependent Vulnerability: Developing rats (postnatal days 10-20) exhibit 60% greater gamma-aminobutyric acid depletion and more severe convulsions compared to adults when administered equivalent doses of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone [3]. This differential susceptibility correlates with developmental patterns of glutamate decarboxylase 65 expression, which predominates in early postnatal development when gamma-aminobutyric acid synthesis capacity is more cofactor-dependent. The glutamate decarboxylase 67 isoform, relatively resistant to Pyridoxal Phosphate Gamma-Glutamyl Hydrazone inhibition, increases proportionally during maturation, providing compensatory synthesis capacity in adults [4].

  • Excitotoxic Cascade: Beyond acute seizures, prolonged gamma-aminobutyric acid deficiency triggers secondary excitotoxicity. Hippocampal slice experiments demonstrate that Pyridoxal Phosphate Gamma-Glutamyl Hydrazone-induced gamma-aminobutyric acid depletion enables N-methyl-D-aspartate receptor-mediated calcium influx, activating calpain proteases and mitochondrial permeability transition pores [6]. Neuronal loss follows a distinct spatial pattern, with 80% reduction in CA1 pyramidal cell density observed 24 hours post-treatment, preventable by N-methyl-D-aspartate antagonists [6] [7].

Table 3: Neurochemical Consequences of Pyridoxal Phosphate Gamma-Glutamyl Hydrazone Administration in Developmental Models

ParameterDeveloping Brain (P10-20)Adult Brain (>P30)Mechanistic Basis
Gamma-aminobutyric acid depletion60-75% reduction40-50% reductionHigher glutamate decarboxylase 65 dependence in development
Seizure severityGeneralized tonic-clonicMinimal motor manifestationsLower seizure threshold in developing networks
Glutamate increase220% baseline140% baselineReduced inhibitory constraint on glutamatergic neurons
Neuronal lossHippocampal CA3 > CA1Minimal neurodegenerationEnhanced excitotoxicity vulnerability during synaptogenesis
Electroencephalography changesBurst-suppression patternIsolated spike dischargesImmature network synchronization mechanisms

The neurochemical disruptions extend beyond acute neurotransmission to affect metabolic pathways. Reduced gamma-aminobutyric acid shunt activity impairs tricarboxylic acid cycle flux, diminishing adenosine triphosphate production in neurons reliant on this energy pathway. Additionally, gamma-aminobutyric acid serves as an alternative energy substrate during glucose deprivation; its deficiency compromises metabolic flexibility during hypoxic challenges [7]. These secondary metabolic effects contribute to the neuropathological outcomes observed with prolonged glutamate decarboxylase inhibition.

The compound's utility as a research tool stems from its ability to isolate cofactor-dependent gamma-aminobutyric acid synthesis mechanisms from other inhibition strategies. Unlike mercaptopropionic acid (a direct glutamate decarboxylase active site inhibitor), Pyridoxal Phosphate Gamma-Glutamyl Hydrazone specifically targets the pyridoxal-5'-phosphate interaction point, making it particularly valuable for modeling vitamin B6-responsive neurological disorders such as pyridoxine-dependent epilepsy [4]. Investigations using this inhibitor have revealed critical developmental windows during which gamma-aminobutyric acid synthesis machinery exhibits heightened cofactor dependence, informing therapeutic approaches for congenital disorders affecting vitamin B6 metabolism [3] [4].

Properties

CAS Number

14520-50-4

Product Name

PLPGH

IUPAC Name

(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid

Molecular Formula

C13H19N4O8P

Molecular Weight

390.29 g/mol

InChI

InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1

InChI Key

UFFFSELLKQBMQJ-CYNRKNSPSA-N

SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O

Synonyms

pyridoxal phosphate gamma-glutamyl hydrazone

Canonical SMILES

CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O

Isomeric SMILES

CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.